molecular formula C27H26N6 B2980871 N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-08-8

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2980871
CAS No.: 946296-08-8
M. Wt: 434.547
InChI Key: PTDHUQUOZKQPRK-UHFFFAOYSA-N
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Description

N⁴-(3,5-Dimethylphenyl)-1-phenyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 3,5-dimethylphenyl group, while the N⁶ position features a 2-phenylethyl chain. This structural motif is common in kinase inhibitors, particularly Janus kinase (JAK) inhibitors, where the pyrazolo-pyrimidine scaffold serves as a hinge-binding region modulator .

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6/c1-19-15-20(2)17-22(16-19)30-25-24-18-29-33(23-11-7-4-8-12-23)26(24)32-27(31-25)28-14-13-21-9-5-3-6-10-21/h3-12,15-18H,13-14H2,1-2H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDHUQUOZKQPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and phenylethyl groups at the N4 and N6 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques for monitoring reaction progress, such as nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substitutions : The target compound’s 2-phenylethyl group (N⁶) contrasts with aliphatic chains (e.g., 3-methoxypropyl or cyclohexenylethyl ), which may reduce steric hindrance but improve solubility.
  • Electron Effects : Electron-donating groups (e.g., methyl in 3,5-dimethylphenyl) enhance lipophilicity, whereas electron-withdrawing groups (e.g., Cl in ) may alter binding interactions in kinase pockets.

Yield Comparison :

  • For instance, N⁴-(2-methoxyphenyl) derivatives in show yields as low as 43% , while smaller substituents (e.g., methylbenzyl) yield up to 86% .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Compound Type Melting Point (°C) Solubility Trends Reference
N⁴-(3,5-Dimethylphenyl) target analog Not reported Likely low (high lipophilicity)
N⁴-(Methoxyphenyl) derivatives 199–245 Moderate (polar methoxy group)
N⁴-(Methylbenzyl) derivatives 237–253 Low (aromatic bulk)

Notes:

  • Methoxy groups (e.g., in ) enhance water solubility but may reduce membrane permeability.
  • Bulky aromatic groups (e.g., 3,5-dimethylphenyl) increase melting points and crystallinity .

Biological Activity

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse pharmacological properties. This article discusses its biological activity, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity. The presence of various substituents enhances its interaction with biological targets.

Chemical Formula: C21_{21}H24_{24}N4_{4}

Molecular Weight: 348.45 g/mol

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory effects on various kinases involved in cancer progression. These include:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • CDK1 and CDK2 (Cyclin-dependent Kinases)

The compound acts as a dual inhibitor of EGFR and VEGFR2, showcasing IC50_{50} values ranging from 0.3 to 24 µM in various assays .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. Notably:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HCT-116 (colorectal cancer)

Case Studies

  • MCF-7 Model : The compound significantly inhibited tumor growth and induced apoptosis in MCF-7 cells. It also suppressed cell migration and caused cell cycle arrest .
  • HeLa Cells : In HeLa cells, the compound exhibited an IC50_{50} value of approximately 2.59 µM, comparable to doxorubicin's IC50_{50} of 2.35 µM. This suggests a strong potential for therapeutic application in cervical cancer .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of kinases, facilitating its inhibitory action .

Data Table: Biological Activity Summary

Cell LineIC50_{50} (µM)Mechanism of ActionObservations
MCF-70.3 - 24Dual EGFR/VEGFR2 inhibitionInduces apoptosis; inhibits migration
HeLa2.59CDK1/CDK2 inhibitionCell cycle arrest at S phase; apoptosis
HCT-1164.66 (MCF7), 1.98 (HCT116)Multi-target kinase inhibitionSignificant cytotoxicity

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